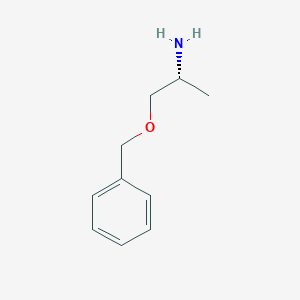

(2R)-1-(benzyloxy)propan-2-amine

Description

(2R)-1-(Benzyloxy)propan-2-amine is a chiral secondary amine characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the first carbon of a propane backbone and an amine (-NH₂) on the second carbon. The (2R) designation specifies the absolute configuration at the chiral center, which influences its stereochemical interactions and biological activity. This compound is structurally related to amphetamine derivatives and shares synthetic pathways with other aryloxy-propanamine analogs .

Properties

IUPAC Name |

(2R)-1-phenylmethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUZZQIAJWNRAQ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181495-37-4 | |

| Record name | (2R)-1-(benzyloxy)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(benzyloxy)propan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and ®-2-aminopropanol.

Protection of Amino Group: The amino group of ®-2-aminopropanol is protected using a suitable protecting group, such as a carbamate or a benzyl group.

Formation of Benzyloxy Group: Benzyl alcohol is reacted with a suitable reagent, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the benzyloxy group.

Coupling Reaction: The protected ®-2-aminopropanol is then coupled with the benzyloxy group using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product.

Deprotection: The protecting group is removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(benzyloxy)propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like sodium azide (NaN3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Substitution: Alkyl halides, NaN3, Grignard reagents

Major Products Formed

Oxidation: Corresponding oxides and ketones

Reduction: Reduced amine derivatives

Substitution: Various substituted amine derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Adrenergic Agonists

One of the primary applications of (2R)-1-(benzyloxy)propan-2-amine is its role in the synthesis of beta-adrenergic agonists such as formoterol. Formoterol is utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its long-lasting bronchodilator effects. The synthesis involves coupling this compound with other precursors to yield the active pharmaceutical ingredient with high enantioselectivity and yield, making it a valuable compound for large-scale production .

1.2 Cardiovascular Research

Research has shown that derivatives of this compound exhibit significant cardiovascular activity. Studies involving aminopropan-2-ol derivatives have demonstrated their potential as therapeutic agents in managing cardiovascular diseases. The structure of this compound allows for modifications that enhance its pharmacological properties, making it a candidate for further exploration in cardiovascular applications .

Case Studies

3.1 Formoterol Synthesis Case Study

In a detailed study on the synthesis of formoterol, researchers utilized this compound as a crucial intermediate. The process demonstrated:

- Yield: Approximately 85% for the final product.

- Stereoselectivity: Greater than 99.5% enantiomeric excess.

This case highlights the compound's effectiveness in producing pharmacologically active molecules with minimal by-products, thus supporting its application in pharmaceutical manufacturing .

3.2 Cardiovascular Activity Evaluation

Another study evaluated the cardiovascular effects of various aminopropan-2-ol derivatives, including those derived from this compound. The findings indicated:

- Increased vasodilation effects compared to non-chiral counterparts.

- Potential for reduced side effects , enhancing patient tolerability.

These results support ongoing research into optimizing derivatives for clinical use .

Mechanism of Action

The mechanism of action of (2R)-1-(benzyloxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of (2R)-1-(benzyloxy)propan-2-amine, highlighting differences in substituents, stereochemistry, and physical properties:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Physical Properties (if available) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₅NO | 165.23 g/mol | Benzyloxy (C1), amine (C2), (R)-configuration | Purity: 95% (reported in synthesis) | |

| (2R)-1-(Benzyloxy)butan-2-amine | C₁₁H₁₇NO | 179.26 g/mol | Extended propane → butane backbone | Density: 1.002 g/cm³; B.P.: 80°C (0.1 mmHg) | |

| (2R)-1-(2-Methyldihydrobenzofuran-5-yl)propan-2-amine | C₁₂H₁₇NO | 191.27 g/mol | Dihydrobenzofuran ring (C1) | SMILES: CC1CC2=C(O1)C=CC(=C2)CC@@HN | |

| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 g/mol | 4-Methoxyphenyl (C1), ethylamine (C2) | Listed in controlled substance databases | |

| YOK-1204 [(R)-1-(4-Benzyloxy-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol] | C₃₂H₃₅NO₄ | 505.63 g/mol | Phenolic ether, isopropylamino, propanol | Yield: 24% (methanol synthesis) |

Key Observations :

- Backbone Length : Extending the carbon chain from propane (C3) to butane (C4) increases molecular weight and alters boiling points (e.g., 80°C for butan-2-amine vs. unreported for propan-2-amine) .

- Substituent Effects : Replacing benzyloxy with a dihydrobenzofuran ring (as in ) introduces rigidity and may affect receptor binding.

- Stereochemistry: The (R)-configuration in the target compound contrasts with racemic mixtures (e.g., (2RS)-1-phenoxypropan-2-amine derivatives in ), which are common in impurity profiles.

Biological Activity

(2R)-1-(benzyloxy)propan-2-amine, an organic compound with the chemical formula CHNO, is a member of the amine class characterized by a benzyloxy group attached to a propan-2-amine backbone. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and therapeutic applications.

The synthesis of this compound typically involves the reaction of benzyl alcohol with 2-aminopropanol, utilizing protecting groups to facilitate the formation of the benzyloxy moiety. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for the formation of the benzyloxy group. The compound can undergo various reactions such as oxidation and reduction, making it versatile for further chemical modifications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a ligand modulating the activity of certain biological pathways .

Pharmacological Studies

Research indicates that this compound has potential applications in drug development, particularly as a precursor for compounds targeting neurological disorders. Its structural similarity to known bioactive molecules positions it as a candidate for further investigation in pharmacological contexts .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of compounds related to this compound. A related compound demonstrated significant efficacy in various seizure models, indicating that modifications to the amine structure could enhance anticonvulsant properties . This suggests that this compound may also be explored for similar therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-1-(benzyloxy)propan-2-amine | Enantiomer with different stereochemistry | Similar potential but differing efficacy |

| 1-(benzyloxy)propan-2-amine | Lacks stereochemistry at second carbon | Reduced biological activity compared to (2R)-isomer |

| (2R)-1-(methoxy)propan-2-amine | Methoxy group instead of benzyloxy | Different reactivity and possibly distinct biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.